molecular formula C27H33NO6S B11141474 4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B11141474
M. Wt: 499.6 g/mol
InChI Key: RHGCGBKFIMUSLR-UHFFFAOYSA-N
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Description

4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with sulfonyl chlorides and hexanoic acid derivatives . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic halides, sulfonyl chlorides, and carboxylic acids. Reaction conditions often involve the use of solvents like dichloromethane, ethanol, and water, with catalysts such as triethylamine and N,N’-carbonyldiimidazole .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted coumarin derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate stands out due to its unique combination of a coumarin core with a sulfonyl amino hexanoate moiety. This structural feature enhances its biological activity and makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C27H33NO6S

Molecular Weight

499.6 g/mol

IUPAC Name

(4-butyl-7-methyl-2-oxochromen-5-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C27H33NO6S/c1-4-5-9-21-18-26(30)34-24-17-20(3)16-23(27(21)24)33-25(29)10-7-6-8-15-28-35(31,32)22-13-11-19(2)12-14-22/h11-14,16-18,28H,4-10,15H2,1-3H3

InChI Key

RHGCGBKFIMUSLR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)CCCCCNS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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